molecular formula C18H15FN6O2S B2854827 6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2309591-87-3

6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2854827
CAS No.: 2309591-87-3
M. Wt: 398.42
InChI Key: JVTFZDZPAXCBJX-UHFFFAOYSA-N
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Description

6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel synthetic compound designed for research applications, particularly in the field of anticancer agent development. This hybrid molecule incorporates two pharmacologically significant cores: a quinazolin-4-one and a 1,2,4-oxadiazole ring, linked via a thioether bridge. Research Value and Potential Applications: The primary research interest in this compound stems from its structural similarity to known multi-targeting kinase inhibitors. The quinazolin-4-one scaffold is a well-established privileged structure in medicinal chemistry, recognized for its potent inhibitory activity against various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) . Several FDA-approved anticancer drugs, such as erlotinib and gefitinib, are based on this core . Concurrently, the 1,2,4-oxadiazole moiety is a versatile heterocycle known for its metabolic stability and its ability to act as a bioisostere for ester and amide functional groups, often contributing to enhanced binding affinity and pharmacological profiles in research compounds . Recent scientific literature highlights that molecular hybrids combining quinazolinone with heterocycles like 1,2,4-oxadiazole have demonstrated promising antiproliferative activity and the ability to act as dual inhibitors of key oncogenic targets such as EGFR and BRAF V600E . Postulated Mechanism of Action: While the specific mechanism of action for this compound requires empirical validation, based on its structural design, it is hypothesized to function as a potential multitargeted agent. The molecule may inhibit kinase signaling pathways critical for cancer cell proliferation and survival. The presence of the pyrazine-substituted 1,2,4-oxadiazole ring could further modulate its selectivity and potency against a panel of kinase targets. Research on analogous compounds has shown that such hybrids can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, making them valuable tools for investigating new oncotherapeutic strategies . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions.

Properties

IUPAC Name

6-fluoro-3-propyl-2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2S/c1-2-7-25-17(26)12-8-11(19)3-4-13(12)22-18(25)28-10-15-23-16(24-27-15)14-9-20-5-6-21-14/h3-6,8-9H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTFZDZPAXCBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Pyrazinyl-Oxadiazole Moiety: This moiety can be synthesized through the reaction of pyrazinecarboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring.

    Thioether Formation: The final step involves the formation of the thioether linkage between the quinazolinone core and the pyrazinyl-oxadiazole moiety using thiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atom and other substituents on the quinazolinone core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the quinazolinone core.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights can be inferred from structural analogs and synthetic methodologies described in related literature.

Structural Analogues

The quinazolinone scaffold is shared with compounds in , such as 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, which demonstrates kinase inhibitory activity. Key differences include:

  • Core structure: The target compound uses a quinazolinone core, while examples feature pyrazolo[3,4-d]pyrimidine or chromenone scaffolds.
  • Substituents : The oxadiazole-pyrazine group in the target compound differs from the dimethylthiazole or morpholine-linked thiophene groups in analogs, which are critical for target specificity.

Computational Predictions

highlights density-functional theory (DFT) for thermochemical analysis, which could theoretically predict the target compound’s stability or reactivity. For example, exact-exchange functionals might model interactions between the fluorine atom and the oxadiazole ring.

Data Table: Hypothetical Comparative Analysis

Property Target Compound Analog (Example 76)
Core Structure Quinazolinone Pyrazolo[3,4-d]pyrimidine-chromenone hybrid
Key Substituents 6-Fluoro, oxadiazolylpyrazine, propyl Morpholinomethylthiophene, fluorophenyl
Synthetic Method Not reported (hypothetical: Suzuki coupling) Suzuki-Miyaura coupling
Bioactivity (Hypothetical) Kinase inhibition (predicted) Confirmed kinase inhibition
Computational Support DFT-based modeling feasible Experimental validation prioritized

Biological Activity

6-Fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that integrates a quinazolinone core with a pyrazinyl-1,2,4-oxadiazole moiety. This structural combination suggests potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of this compound is hypothesized based on its structural features and the known properties of similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H15FN6O2S, with a molecular weight of 398.42 g/mol. The presence of a fluorine atom at the 6-position and a propyl group at the 3-position enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Biological Activities

Research indicates that compounds containing quinazolinone and oxadiazole structures exhibit diverse biological activities:

  • Anticancer Activity : Quinazolinone derivatives have been extensively studied for their ability to inhibit tyrosine kinases, which are critical in cancer cell proliferation. For instance, compounds like gefitinib and erlotinib are known tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR) .
  • Antimicrobial Properties : The incorporation of oxadiazole rings has been associated with enhanced antimicrobial activity against various pathogens. Some studies suggest that similar compounds can inhibit bacterial growth effectively .
  • Anti-inflammatory Effects : Quinazolinone derivatives have shown promise in reducing inflammation, which is beneficial in various chronic diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with known compounds that share structural similarities:

Compound NameStructureBiological Activity
GefitinibQuinazoline derivativeTyrosine kinase inhibitor
ErlotinibQuinazoline derivativeAnticancer activity
LapatinibQuinazoline derivativeHER2/EGFR inhibitor
5-FluoroquinazolineFluorinated quinazolineAntimicrobial properties

This table illustrates the potential for this compound to exhibit similar or enhanced biological activities due to its unique structural features.

The mechanism by which this compound may exert its biological effects likely involves:

  • Inhibition of Kinases : Similar to other quinazolinones, it may inhibit key kinases involved in signal transduction pathways that regulate cell growth and survival.
  • Interaction with DNA : Compounds with oxadiazole moieties often interact with DNA or RNA synthesis pathways, potentially leading to cytotoxic effects in rapidly dividing cells.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Condensation : Reacting a fluorinated quinazolinone precursor with a thiol-containing oxadiazole intermediate under acidic/basic conditions (e.g., using H₂SO₄ or triethylamine) .
  • Cyclization : Formation of the oxadiazole ring via cyclodehydration using reagents like POCl₃ or PCl₅ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity .
    Key Optimization Parameters :
ParameterOptimal ConditionYield Impact
Temperature80–100°CHigher yields at 100°C
Reaction Time12–24 hrsProlonged time reduces byproducts
SolventDMF or THFTHF favors selectivity

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm the pyrazine ring; δ 1.0–1.5 ppm (triplet) for the propyl group .
  • ¹³C NMR : Signals at ~160–170 ppm indicate the oxadiazole carbonyl .
  • IR : Absorbance at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z ~430 (calculated for C₁₉H₁₇FN₆O₂S) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazine ring’s electron-deficient nature may drive DNA intercalation .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., topoisomerase II or kinases). A study on analogous quinazolinones showed binding energies of −8.2 to −9.5 kcal/mol .
    Example Docking Results :
Target ProteinPDB IDBinding Affinity (kcal/mol)
Topoisomerase II1ZXM−8.7
EGFR Kinase1M17−7.9

Q. How to resolve contradictions in structure-activity relationship (SAR) data for derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Test analogs with modifications (e.g., replacing pyrazine with pyridine or varying propyl chain length). For example:
DerivativeModificationBioactivity (IC₅₀, μM)
Parent CompoundNone2.1 ± 0.3
Analog APyrazine → Pyridine12.4 ± 1.1
Analog BPropyl → Pentyl4.5 ± 0.7
  • Statistical Modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .

Q. What experimental designs assess environmental stability and metabolic pathways?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 48 hrs; analyze degradation via HPLC. Oxadiazole rings are prone to hydrolysis at pH > 8 .
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the propyl chain) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit conflicting solubility profiles in literature?

  • Resolution Strategy :
  • Solvent Polarity Testing : Compare solubility in DMSO (high) vs. water (low). The oxadiazole-thioether moiety increases hydrophobicity, but fluorination enhances dipole interactions .
  • Crystallinity Studies : X-ray diffraction to assess polymorphic forms; amorphous phases may falsely report higher solubility .

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